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Introduction
Acute leukemias featuring rearrangements of the Lysine Methyltransferase 2A (KMT2A,

formerly MLL) gene are aggressive hematological malignancies with a historically poor

prognosis, particularly in pediatric patients. These rearrangements result in the creation of

chimeric fusion proteins that drive leukemogenesis by dysregulating the expression of key

hematopoietic genes.[1][2] A critical molecular interaction for the oncogenic function of these

KMT2A fusion proteins is their association with the scaffold protein menin, encoded by the

MEN1 gene. This interaction is essential for recruiting the KMT2A fusion complex to target

genes, such as the HOXA cluster and MEIS1, leading to a block in differentiation and

uncontrolled proliferation.[3][4][5]

Balomenib (Ziftomenib, KO-539) is a potent, orally bioavailable small-molecule inhibitor

designed to specifically disrupt the critical protein-protein interaction between menin and

KMT2A fusion proteins.[6][7] By blocking this interaction, Balomenib aims to reverse the

aberrant gene expression program, induce differentiation, and trigger apoptosis in leukemia

cells.[8][9] Preclinical studies using various animal models have been instrumental in validating

this therapeutic strategy and demonstrating the anti-leukemic activity of Balomenib, paving the

way for clinical trials.[6][8]
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This document provides an overview of the mechanism of action of Balomenib, quantitative

data from preclinical studies, and detailed protocols for establishing and utilizing animal models

to test its efficacy in KMT2A-rearranged (KMT2A-r) leukemia.

Mechanism of Action of Balomenib in KMT2A-
Rearranged Leukemia
In KMT2A-r leukemia, the fusion protein retains the N-terminal portion of KMT2A, which

includes the binding site for menin.[10] Menin acts as a crucial scaffold, tethering the KMT2A

fusion protein to chromatin at the promoter regions of target genes like HOXA9 and MEIS1.[11]

[4] This aberrant recruitment leads to sustained transcriptional activation of these genes, which

are master regulators of hematopoietic stem cell self-renewal and proliferation.[3][5] The

persistent expression of this leukemogenic gene program is a hallmark of KMT2A-r leukemias.

[3]

Balomenib directly interferes with this process by binding to menin and preventing its

interaction with the KMT2A fusion protein.[12] This disruption displaces the oncogenic complex

from chromatin, leading to the downregulation of HOXA and MEIS1 expression.[4][8]

Consequently, the leukemia cells lose their self-renewal capacity, the differentiation block is

released, and apoptosis is induced.[4][10]
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Caption: Signaling pathway in KMT2A-r leukemia and the inhibitory action of Balomenib.
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Preclinical Efficacy Data for Balomenib
Balomenib (Ziftomenib) demonstrates potent and selective anti-proliferative activity against

human acute myeloid leukemia (AML) cell lines harboring KMT2A rearrangements. The half-

maximal inhibitory concentrations (IC50) are typically in the low nanomolar range, highlighting

the dependency of these leukemias on the menin-KMT2A interaction.[8]

Cell Line KMT2A Rearrangement
Balomenib (Ziftomenib)
IC50 (nM)[8]

MOLM13 MLL-AF9 < 25

MV4-11 MLL-AF4 < 25

OCI-AML2 MLL-AF6 < 25

Table 1: In Vitro anti-proliferative activity of Balomenib in KMT2A-rearranged AML cell lines

after 7 days of treatment.

Preclinical evaluation in xenograft models is critical for assessing the therapeutic potential of

Balomenib. Studies have utilized both cell line-derived xenografts (CDX) and patient-derived

xenografts (PDX) to demonstrate in vivo activity.[6][8]
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Animal Model Leukemia Type Treatment Key Findings Reference

NSG Mice
Disseminated

MV4-11 CDX

Ziftomenib (50

mg/kg, oral,

daily)

Showed strong

differentiation

effects in

engrafted AML

cells.[8]

Rausch et al.[8]

PDX Models KMT2A-r AML
KO-539

(Balomenib)

Profound anti-

leukemic activity

as a single agent

with continuous

daily dosing.[6]

Davis et al.[6]

NSG Mice
Disseminated

MV-4-11 CDX

MI-3454 (analog

of Balomenib)

(120 mg/kg, oral,

daily)

Markedly

reduced

leukemia burden

and delayed

leukemia

progression.[13]

Krivtsov et al.[13]

Table 2: Summary of in vivo efficacy of Balomenib and its analogs in animal models of

KMT2A-rearranged leukemia.

Experimental Protocols & Workflow
Establishing robust and reproducible animal models is fundamental to the preclinical evaluation

of novel therapeutics like Balomenib. The most common approaches are CDX and PDX

models using immunodeficient mice.[14][15]
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Caption: General experimental workflow for Balomenib testing in xenograft models.
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This protocol is adapted from methodologies used for the MV4-11 cell line.[8]

Cell Culture:

Culture MV4-11 cells (or other KMT2A-r lines like MOLM13) in RPMI-1640 medium

supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C

in a 5% CO2 incubator.

Ensure cells are in the logarithmic growth phase and have >95% viability before injection.

Animals:

Use 6-8 week old immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ

(NSG) mice, which are highly permissive to human hematopoietic cell engraftment.[16]

Cell Preparation and Injection:

Harvest cells and wash twice with sterile, serum-free PBS or Hank's Balanced Salt

Solution (HBSS).

Resuspend cells in sterile PBS at a concentration of 25 x 106 cells/mL.

Inject 200 µL of the cell suspension (containing 5 x 106 cells) into the lateral tail vein of

each mouse.

Engraftment Monitoring:

Beginning 10-12 days post-injection, monitor for leukemia engraftment by collecting a

small volume of peripheral blood via submandibular or saphenous bleed.

Use flow cytometry to determine the percentage of human CD45-positive (hCD45+) cells.

Once engraftment reaches a predetermined level (e.g., 1-5% hCD45+ cells in peripheral

blood), randomize mice into treatment cohorts.

PDX models retain the genetic and biological characteristics of the primary patient tumor,

making them invaluable for preclinical evaluation.[17][18]
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Patient Sample Acquisition:

Obtain fresh bone marrow aspirate or peripheral blood from patients with diagnosed

KMT2A-r leukemia under IRB-approved protocols.

Isolate mononuclear cells (MNCs) using Ficoll-Paque density gradient centrifugation.

Animals and Preconditioning:

Use highly immunodeficient mice such as NSG or NSG-SGM3.[16] The NSG-SGM3

strain, which expresses human cytokines SCF, GM-CSF, and IL-3, can enhance

engraftment of myeloid leukemias.[16]

On the day of or one day prior to cell injection, sub-lethally irradiate the mice (e.g., 200-

250 cGy) to facilitate engraftment of human cells.[14]

Cell Injection:

Resuspend the isolated patient MNCs in sterile PBS.

Inject 1-10 x 106 viable cells intravenously via the tail vein. The exact number may need to

be optimized based on the specific patient sample.

Engraftment and Propagation:

Monitor for engraftment by assessing the percentage of hCD45+ cells in the peripheral

blood, typically starting 4-6 weeks post-injection.

Once engraftment is established (>1% hCD45+), the mice can be used for efficacy

studies.

For model expansion, leukemic cells can be harvested from the bone marrow and spleen

of engrafted primary mice and serially passaged into secondary recipient mice.

Drug Formulation and Administration:

Prepare Balomenib for oral administration. A common vehicle can be a solution of 0.5%

methylcellulose and 0.2% Tween 80 in sterile water.
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Based on preclinical data, a starting dose could be 50 mg/kg.[8] The final dose should be

determined by tolerability and efficacy studies.

Administer Balomenib or the vehicle control to the respective cohorts once daily via oral

gavage.

Study Execution and Monitoring:

Begin treatment once leukemia engraftment is confirmed and mice are randomized.

Monitor mice daily for clinical signs of distress, and measure body weight 2-3 times per

week.

Continue treatment for a defined period (e.g., 14-28 days) or until a predetermined

endpoint is reached.

Endpoint Analysis:

Leukemic Burden: At the end of the treatment period, euthanize a cohort of mice. Harvest

bone marrow, spleen, and peripheral blood. Prepare single-cell suspensions and quantify

the percentage and absolute number of hCD45+ leukemic cells using flow cytometry.

Survival Analysis: For a separate cohort, continue treatment and monitor mice until they

meet euthanasia criteria (e.g., >20% weight loss, hind-limb paralysis, severe morbidity).

Analyze survival data using Kaplan-Meier curves.

Pharmacodynamic Biomarkers: Isolate leukemic cells (hCD45+) from treated and control

animals. Perform qRT-PCR to measure the expression levels of Balomenib target genes,

such as HOXA9 and MEIS1, to confirm on-target drug activity.[4][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Available at: [https://www.benchchem.com/product/b15569023#animal-models-of-kmt2a-
rearranged-leukemia-for-balomenib-testing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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